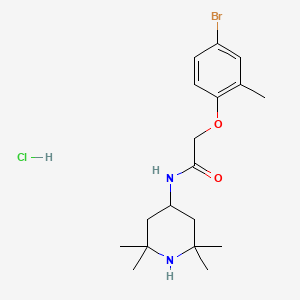![molecular formula C16H22Cl2N2O5 B4003328 1-[4-(2,5-dichlorophenoxy)butyl]piperazine oxalate](/img/structure/B4003328.png)
1-[4-(2,5-dichlorophenoxy)butyl]piperazine oxalate
Overview
Description
1-[4-(2,5-dichlorophenoxy)butyl]piperazine oxalate is a useful research compound. Its molecular formula is C16H22Cl2N2O5 and its molecular weight is 393.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.0905772 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antipsychotic Properties
1-[4-(2,5-dichlorophenoxy)butyl]piperazine oxalate shares structural similarities with aripiprazole, a novel antipsychotic with partial agonist activity at dopamine D2 receptors and high affinity for human 5-HT1A receptors. This interaction contributes to its efficacy against symptoms of schizophrenia, including anxiety, depression, and cognitive symptoms, as well as a favorable side-effect profile (S. Jordan et al., 2002).
Serotonin Receptor Agonism
The compound has been investigated for its potent inhibition of serotonin binding to membrane receptors from rat brain, indicating its role as a serotonin receptor agonist. This pharmacological action suggests potential therapeutic applications in neuropsychiatric disorders (Ray W. Fuller et al., 1981).
Neurotransmitter System Stabilization
This compound may contribute to neurotransmitter system stabilization, offering insights into the development of drugs with novel mechanisms of action for treating mental health disorders (C. Lawler et al., 1999).
Differentiating Agents in Leukemic Cells
Piperazine derivatives, including those related to this compound, have shown activity in inducing differentiation and growth inhibition of human erythroleukemia and myeloid leukemia cells, offering potential pathways for cancer treatment (R. Gillet et al., 1997).
Dopamine Release in Prefrontal Cortex and Hippocampus
Studies indicate that aripiprazole, with structural similarities to this compound, preferentially increases dopamine release in the prefrontal cortex and hippocampus, suggesting its role in improving cognitive functions and negative symptoms associated with psychiatric disorders (Zhu Li et al., 2004).
Properties
IUPAC Name |
1-[4-(2,5-dichlorophenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O.C2H2O4/c15-12-3-4-13(16)14(11-12)19-10-2-1-7-18-8-5-17-6-9-18;3-1(4)2(5)6/h3-4,11,17H,1-2,5-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQKNQBXSTYUOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=C(C=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4003249.png)
![phenyl{4-[3-(1-pyrrolidinyl)propoxy]phenyl}methanone oxalate](/img/structure/B4003255.png)
![N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4003270.png)
![1-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]imidazole](/img/structure/B4003278.png)
![(3-methoxypropyl)[2-(4-methyl-2-nitrophenoxy)ethyl]amine oxalate](/img/structure/B4003279.png)
![N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4003281.png)
![1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4003286.png)
![1-[3-(2-Bromo-4-chlorophenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4003305.png)
![2-({4-[4-(benzyloxy)phenoxy]butyl}amino)ethanol ethanedioate (salt)](/img/structure/B4003313.png)
![N-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4003317.png)

![2-[2-(4-chlorophenoxy)ethyl]-1(2H)-phthalazinone oxalate](/img/structure/B4003332.png)
![1-[3-(2-allyl-4-methylphenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4003340.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid](/img/structure/B4003355.png)
